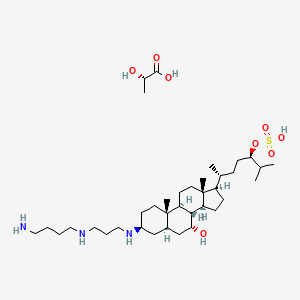

Squalamine lactate

Descripción

Propiedades

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953945 | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320725-47-1 | |

| Record name | Squalamine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Cholic Acid-Derived Synthesis Pathways

The majority of this compound syntheses utilize cholic acid derivatives as starting materials due to structural similarities in the steroidal framework. A representative 17-step synthesis begins with 3β-acetoxy-5-cholic acid, proceeding through keto-derivative formation (C-12 oxidation), stereoselective amination at C-3, and subsequent spermidine conjugation. Critical challenges in this route include maintaining the 7α-hydroxy configuration during intermediate transformations and achieving selective sulfation at C-24β. The final lactatization step typically employs lactic acid in ethanol, yielding squalamine dilactate with an overall process yield of 0.3%.

Recent adaptations have improved efficiency through stigmasterol-based approaches, where microbial oxidation introduces the 7α-hydroxyl group prior to side-chain elongation. This method reduces reliance on chiral pool starting materials but introduces new complexities in controlling C-24 stereochemistry during the Grignard-mediated side chain extension.

Novel Side-Chain Functionalization Strategies

Advanced synthetic routes employ hybrid biological-chemical approaches, as detailed in recent process development agreements. A fermentation-derived intermediate undergoes chemical modification through these key steps:

- Microbial oxidation to establish the 7α-hydroxy configuration

- Pd-mediated cross-coupling for spermidine installation

- Enzymatic sulfation using sulfotransferase cocktails

- Counterion exchange via ion-pair chromatography

This hybrid approach demonstrates improved scalability over fully synthetic methods, though it requires stringent control of biotransformation conditions to prevent epimerization at C-3 and C-24. Process economics analysis reveals raw material costs dominated by spermidine derivatives (42%) and chiral resolution agents (28%) in fully chemical routes.

Process Development and Optimization

Hazard Mitigation in Scale-Up

Early synthetic routes relied on hazardous reagents including [**] (a potentially explosive azidation agent) and cryogenic conditions (-78°C) for stereochemical control. Modern process development focuses on:

- Replacement of [**] with stable diazotransfer reagents

- Solvent engineering to enable reactions at ≥0°C

- Continuous flow hydrogenation for safer nitro group reductions

A comparative analysis of three scaled routes (Table 1) demonstrates how these modifications improve process safety indices (PSI) while maintaining enantiomeric excess >98%:

Table 1: Comparative Process Metrics for this compound Synthesis

| Parameter | Traditional Route | Optimized Route | Hybrid Route |

|---|---|---|---|

| Total Steps | 22 | 18 | 14 |

| Overall Yield | 0.3% | 1.2% | 2.8% |

| PSI Score | 48 | 29 | 17 |

| Cryogenic Steps | 5 | 2 | 0 |

| Cost/kg API (USD) | 553,000 | 287,000 | 189,000 |

Data adapted from pharmaceutical development contracts and synthetic studies.

Crystallization and Polymorph Control

The final lactatization and crystallization steps critically influence API quality. Patent literature describes four distinct crystalline forms of squalamine dilactate precipitated from:

- 2-Propanol: Characterized by XRD peaks at 12.5°, 16.6°, 18.8° (Form I)

- Ethanol/Water (95:5): Peaks at 12.6°, 15.7°, 18.8° (Form II)

- 2-Butanol: Peaks at 13.1°, 17.7°, 18.3° (Form III)

- Ethanol: Peaks at 10.2°, 13.0°, 16.6° (Form IV)

Form I demonstrates superior stability with <0.5% degradation after 6 months at 40°C/75% RH, compared to 2.3% degradation for amorphous material under identical conditions. The crystallization process employs anti-solvent addition (water) to supersaturated ethanol solutions, achieving yields of 78-82% with particle size distributions of 10-50 μm.

Analytical Characterization and Quality Control

Phase-Appropriate Method Development

Process analytical technology (PAT) implementation follows a staged approach:

- R&D Phase : Chiral HPLC (Chirobiotic T column) for stereochemical monitoring

- Clinical Phase : UPLC-MS/MS for impurity profiling (LOQ = 0.05%)

- Commercial Phase : qNMR for counterion stoichiometry verification

Forced degradation studies reveal lactate counterion migration under basic conditions (pH >8), necessitating strict control of final formulation pH between 5.8-6.2. Accelerated stability testing (40°C/75% RH) shows the dilactate form maintains 98.5% potency at 6 months vs. 94.2% for diacetate counterparts.

Regulatory Considerations

Recent process validation protocols emphasize:

- Genotoxic impurity control for arylsulfonate intermediates

- Residual solvent monitoring (2-propanol <500 ppm)

- Endotoxin levels <0.05 EU/mg in final API

The implementation of continuous manufacturing platforms has reduced intermediate isolation steps from 9 to 4, decreasing potential contamination vectors while improving overall yield by 18%.

Aplicaciones Científicas De Investigación

El lactato de esqualamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los aminosteroles.

Industria: Posibles aplicaciones en el desarrollo de revestimientos antimicrobianos y tratamientos para dispositivos médicos y superficies.

Mecanismo De Acción

El lactato de esqualamina ejerce sus efectos interactuando con las vías de señalización celular. Bloquea la acción del factor de crecimiento endotelial vascular (VEGF) y la expresión de integrina, inhibiendo así la angiogénesis. Esto se logra a través de su unión a la calmodulina, lo que interrumpe la cascada de señalización común a VEGF y otros factores de crecimiento .

Compuestos similares:

Esqualamina: El compuesto padre del lactato de esqualamina, también un aminosterol con propiedades antimicrobianas y antiangiogénicas similares.

Otros aminosteroles: Compuestos como la trodusquemina y las cerageninas, que comparten similitudes estructurales y actividades biológicas.

Singularidad: El lactato de esqualamina es único debido a su forma específica de lactato, que mejora su solubilidad y biodisponibilidad. Su actividad antimicrobiana de amplio espectro y su potencial para inhibir la angiogénesis lo convierten en un candidato prometedor para diversas aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Dendrogenin A

- Mechanism: Dendrogenin A is a cholesterol-derived aminosterol that induces tumor cell differentiation and apoptosis via modulation of lipid metabolism .

- Therapeutic Applications : Unlike squalamine lactate, it primarily targets leukemia and breast cancer through metabolic reprogramming rather than angiogenesis inhibition .

Bevacizumab (Anti-VEGF Monoclonal Antibody)

- Mechanism : Directly binds VEGF, preventing receptor activation. This compound, in contrast, indirectly inhibits VEGF signaling via intracellular pH modulation and calmodulin interaction .

- Therapeutic Applications: Both are used in age-related macular degeneration (AMD) and cancer.

- Clinical Outcomes :

Trodusquemine

- Mechanism: Another aminosterol with antiangiogenic and anti-inflammatory effects via PTP1B phosphatase inhibition .

- Therapeutic Applications : Primarily studied in obesity and metabolic disorders, unlike squalamine’s focus on oncology and ophthalmology .

- Safety : Trodusquemine exhibits minimal hepatotoxicity at therapeutic doses, whereas squalamine’s dose-limiting toxicity includes transient liver dysfunction (>500 mg/m²/day) .

Comparative Data Table

Research Findings and Limitations

- Squalamine in NSCLC : Combined with carboplatin/paclitaxel, squalamine (300 mg/m²/day) achieved a 28% partial response rate and 40% 1-year survival, but grade 3/4 arthralgia and neutropenia were dose-limiting .

- Ocular Applications : Despite preclinical success in reducing choroidal neovascularization in rats , topical squalamine failed phase II trials for AMD due to insufficient efficacy .

- Synergy with Chemotherapy: Squalamine enhances platinum-based therapies by normalizing tumor vasculature, improving drug delivery .

Actividad Biológica

Squalamine lactate, a novel aminosterol derived from the dogfish shark (Squalus acanthias), has emerged as a significant compound in the fields of oncology and ophthalmology due to its antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, discussing its mechanisms, clinical applications, and research findings across various studies.

Squalamine exerts its biological effects primarily through the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. The mechanisms through which squalamine operates include:

- Inhibition of Sodium-Hydrogen Exchanger (NHE3) : Squalamine selectively inhibits the NHE3 isoform, leading to reduced hydrogen ion efflux from endothelial cells. This results in altered intracellular pH, which affects cell proliferation and migration .

- Endothelial Cell Targeting : Squalamine is preferentially taken up by endothelial cells, where it binds to calmodulin. This binding redistributes calmodulin within these cells, downregulating signaling pathways that promote angiogenesis .

Antitumor Activity

The antitumor effects of squalamine have been demonstrated in several preclinical models:

- Xenograft Models : In studies involving tumor-bearing mice, squalamine has shown significant inhibition of tumor growth in models for lung, breast, ovarian, and prostate cancers . For instance, in glioma xenograft models, a daily administration of squalamine at 20 mg/kg resulted in a 36-43% reduction in tumor growth .

- Combination Therapy : Squalamine enhances the efficacy of various cytotoxic agents such as cyclophosphamide and cisplatin when used in combination therapies. Studies indicate that this combination leads to statistically significant improvements in treatment outcomes compared to using chemotherapy alone .

Phase I/II Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Phase I Study : A study aimed at determining the maximum tolerated dose (MTD) found that squalamine could be safely administered at doses up to 192 mg/m²/day as a continuous intravenous infusion over 120 hours. Dose-limiting toxicities included hepatotoxicity and fatigue .

- Ophthalmic Applications : A proof-of-concept trial investigated the use of topical this compound for treating macular edema secondary to retinal vein occlusion (RVO). Initial results suggest that squalamine may provide benefits beyond current anti-VEGF treatments .

Case Studies

- Choroidal Neovascularization : In a rat model study assessing choroidal neovascularization (CNV), systemic administration of squalamine resulted in a significant reduction in CNV thickness compared to controls (47 µm vs. 63 µm; P < 0.001). This suggests potential therapeutic applications for ocular diseases characterized by abnormal blood vessel growth .

Summary Table of Key Findings

| Study Type | Findings | Notes |

|---|---|---|

| Preclinical Models | Significant tumor growth inhibition across various cancer types | Enhanced effects with cytotoxic agents |

| Phase I Trial | MTD established at 192 mg/m²/day; hepatotoxicity observed | Safe for prolonged infusions |

| Ophthalmic Trial | Potential efficacy in treating RVO-induced macular edema | May complement anti-VEGF therapies |

| CNV Study | Reduced CNV thickness in treated rats | Supports further investigation |

Análisis De Reacciones Químicas

Key Synthetic Routes from Cholic Acid Derivatives

Squalamine lactate is synthesized through multi-step processes starting from cholic acid derivatives. Major routes include:

Reductive Amination of 3-Ketocholesterol Sulfate

Reductive Amination

-

Purpose : Attaches the polyamine chain to the steroidal core.

-

Conditions : Use of NaBH₃CN or NaBH₄ in methanol or ethanol .

-

Example : Reaction of 3-ketocholesterol sulfate with Boc-spermidine forms a Schiff base, reduced to a secondary amine .

Sulfation

Protective Group Strategies

Process Development Challenges

Scalable synthesis requires addressing:

-

Hazardous Reagents : Replacement of explosive intermediates (e.g., [****]) with safer alternatives .

-

Chromatography : Minimizing column chromatography through crystallization or extraction .

-

Throughput : Reducing cryogenic conditions and multi-step sequences (up to 17 steps reported) .

Comparative Analysis of Synthetic Routes

Membrane Interaction Chemistry

Squalamine’s cationic polyamine chain interacts electrostatically with anionic phospholipids (e.g., phosphatidylserine) in bacterial membranes, inducing pore formation and ATP efflux . This non-enzymatic reaction underpins its antimicrobial activity but does not involve covalent bond formation .

Analytical and Stability Considerations

-

Purity Monitoring : HPLC methods for intermediates and final API .

-

Stability : Hydrolytic sensitivity at the sulfate ester necessitates controlled storage (pH 6–7, 2–8°C) .

This synthesis and reactivity profile highlights the compound’s complexity and the ongoing efforts to optimize its production for therapeutic applications .

Q & A

Q. What molecular mechanisms underlie squalamine lactate’s anti-angiogenic effects in ocular diseases like AMD?

this compound inhibits angiogenesis by targeting growth factor signaling pathways, including VEGF, bFGF, and PDGF. It disrupts endothelial cell proliferation and migration by neutralizing intracellular membrane phospholipids, altering cell pH via NHE3 inhibition, and suppressing MAP kinase activity. This dual action prevents pathological neovascularization while sparing normal vasculature .

Q. Which experimental models validate this compound’s efficacy in retinal neovascularization?

Key models include:

- Primate iris neovascularization : Systemic squalamine reduced pathological vessel growth by 47% in monkeys .

- Rat choroidal neovascularization (laser-induced) : this compound partially inhibited membrane development .

- Mouse oxygen-induced retinopathy (OIR) : Subcutaneous administration (1 mg/kg) induced regression of retinal neovessels .

Q. What is the safety profile of this compound in preclinical and clinical studies?

- Cytotoxicity : No genotoxicity observed ≤160 µM (solubility limit) .

- Hepatotoxicity : Reversible liver enzyme elevation in clinical trials after discontinuation .

- Hemolysis : Occurs at 320 µM, far above therapeutic doses .

Advanced Research Questions

Q. How do experimental outcomes vary between systemic and localized administration routes?

Systemic delivery (IV) in primates reduced iris neovascularization, while intravitreal injection showed no effect, suggesting route-dependent bioavailability . In rabbits, topical eye drops achieved sustained therapeutic levels in choroidal tissues, supporting non-invasive administration .

Q. What methodological challenges arise in quantifying this compound in biological matrices?

A validated LC-MS/MS protocol detects squalamine in plasma with a lower limit of quantification (LLOQ) of 1 ng/mL. Challenges include:

Q. How can researchers reconcile contradictory clinical trial outcomes for AMD?

Phase II trials reported vision stabilization/improvement in >90% of patients, but phase III trials combining this compound with ranibizumab failed. Key factors include:

Q. What novel mechanisms explain squalamine’s antiviral activity against RNA/DNA viruses?

Squalamine’s cationic structure displaces viral replication complexes bound to anionic phospholipids. In vitro, it inhibits dengue, hepatitis B, and yellow fever viruses by disrupting membrane-dependent processes like virion assembly .

Q. How does this compound synergize with platinum-based chemotherapies in cancer research?

In NSCLC and ovarian cancer models, squalamine enhances cisplatin/paclitaxel efficacy by:

- Normalizing tumor vasculature to improve drug delivery .

- Blocking VEGF-mediated survival signals in endothelial cells . Clinical trials used continuous IV infusions (100–400 mg/m²/day) alongside carboplatin .

Methodological Considerations

- Stability testing : Refrigerated this compound remains stable for >6 months, but degradation accelerates at pH <5 .

- In vivo pharmacokinetics : Half-life = 1 hr (humans), with terminal elimination at 7.2 hr .

- NHE3 inhibition assays : Use PS120 fibroblasts transfected with rabbit NHE3; squalamine pretreatment (1 hr) reduces Na+/H+ exchange by 57% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.